molecular formula C22H22O8 B14013946 1-O-p-Coumaroyl-3-O-feruloylglycerol

1-O-p-Coumaroyl-3-O-feruloylglycerol

Cat. No.: B14013946
M. Wt: 414.4 g/mol
InChI Key: GRWHNBXHXKFRHQ-YOYBCKCWSA-N
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Preparation Methods

The synthesis of 1-O-p-Coumaroyl-3-O-feruloylglycerol typically involves esterification reactions. One common method includes the reaction of p-coumaric acid and ferulic acid with glycerol under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-O-p-Coumaroyl-3-O-feruloylglycerol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-O-p-Coumaroyl-3-O-feruloylglycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-p-Coumaroyl-3-O-feruloylglycerol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling pathways. The exact molecular targets are still under investigation, but it is known to affect enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

1-O-p-Coumaroyl-3-O-feruloylglycerol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual esterification with both p-coumaroyl and feruloyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

[2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C22H22O8/c1-28-20-12-16(4-9-19(20)25)6-11-22(27)30-14-18(24)13-29-21(26)10-5-15-2-7-17(23)8-3-15/h2-12,18,23-25H,13-14H2,1H3/b10-5+,11-6+

InChI Key

GRWHNBXHXKFRHQ-YOYBCKCWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(COC(=O)/C=C/C2=CC=C(C=C2)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC=C(C=C2)O)O)O

Origin of Product

United States

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